molecular formula C6HBrCl2F2 B572697 1-Bromo-2,4-dichloro-3,5-difluorobenzene CAS No. 1355246-92-2

1-Bromo-2,4-dichloro-3,5-difluorobenzene

Cat. No.: B572697
CAS No.: 1355246-92-2
M. Wt: 261.875
InChI Key: JMZSSKGAWNYCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4-dichloro-3,5-difluorobenzene is an organic compound with the molecular formula C6HBrCl2F2 It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-2,4-dichloro-3,5-difluorobenzene typically involves halogenation reactions. One common method includes the bromination of 2,4-dichloro-3,5-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring .

Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods ensure high purity and yield of the final product, making it suitable for various applications.

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-3,5-difluorobenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound with the desired substituents.

Scientific Research Applications

1-Bromo-2,4-dichloro-3,5-difluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a versatile intermediate in various organic reactions.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals, including dyes and polymers. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dichloro-3,5-difluorobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing halogen atoms on the benzene ring makes it more susceptible to nucleophilic attack. In a typical reaction, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate, which then undergoes further transformation to yield the final product .

Comparison with Similar Compounds

1-Bromo-2,4-dichloro-3,5-difluorobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-bromo-2,4-dichloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2F2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZSSKGAWNYCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742732
Record name 1-Bromo-2,4-dichloro-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-92-2
Record name Benzene, 1-bromo-2,4-dichloro-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-dichloro-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.